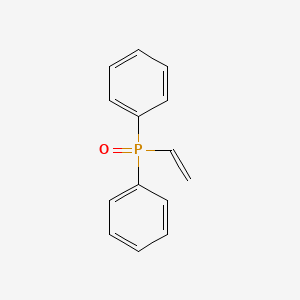

Diphenyl(vinyl)phosphine oxide

Description

The exact mass of the compound Diphenyl(vinyl)phosphine oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diphenyl(vinyl)phosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenyl(vinyl)phosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[ethenyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCGPNRIAFVNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329449 | |

| Record name | Diphenyl(vinyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096-78-8 | |

| Record name | Phosphine oxide, ethenyldiphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyl(vinyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Versatility of a Core Phosphine Oxide Reagent

An In-Depth Technical Guide to the Synthesis and Characterization of Diphenyl(vinyl)phosphine Oxide

Diphenyl(vinyl)phosphine oxide (DPVPO) is a key organophosphorus compound featuring a phosphorus(V) center double-bonded to an oxygen atom and single-bonded to two phenyl groups and one vinyl group. Its chemical formula is C₁₄H₁₃OP, with a molecular weight of approximately 228.23 g/mol [1]. This compound serves as a valuable intermediate and reagent in a multitude of organic synthesis applications.

The vinyl group, activated by the electron-withdrawing diphenylphosphine oxide moiety, makes DPVPO an excellent Michael acceptor, readily participating in conjugate addition reactions. It is also a critical precursor for the synthesis of more complex phosphine ligands, which are ubiquitous in transition metal catalysis. Its applications extend to its use as a polymer additive, where it can function as a stabilizer, antioxidant, or flame retardant[1].

This guide provides an in-depth exploration of the primary synthetic routes to DPVPO and a detailed overview of the analytical techniques required for its comprehensive characterization, designed for researchers and professionals in chemical synthesis and drug development.

Part 1: Synthesis of Diphenyl(vinyl)phosphine Oxide

The synthesis of DPVPO can be accomplished through several effective methods. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will detail two of the most robust and commonly employed strategies.

Method 1: Grignard Reaction Followed by Oxidation (Two-Step)

This is arguably the most prevalent method, involving the initial synthesis of diphenyl(vinyl)phosphine, which is then oxidized to the target phosphine oxide. The separation into two distinct steps allows for high purity of the intermediate and final product.

Step 1a: Synthesis of Diphenyl(vinyl)phosphine

The core of this step is the nucleophilic substitution of a chlorine atom on chlorodiphenylphosphine by a vinyl group supplied by a Grignard reagent.

-

Causality: Vinylmagnesium bromide is a potent nucleophile that readily attacks the electrophilic phosphorus center of chlorodiphenylphosphine. The reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) because Grignard reagents and the phosphine product are highly reactive towards water and oxygen, respectively.

Experimental Protocol:

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with chlorodiphenylphosphine.

-

Solvent: Anhydrous tetrahydrofuran (THF) is added to dissolve the chlorodiphenylphosphine.

-

Grignard Addition: A solution of vinylmagnesium bromide in THF is added dropwise from the dropping funnel to the stirred solution at 0°C (ice bath). The controlled temperature mitigates exothermic reactions.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction & Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield crude diphenyl(vinyl)phosphine, which can be purified by vacuum distillation or chromatography.

Step 1b: Oxidation to Diphenyl(vinyl)phosphine Oxide

The trivalent phosphorus in diphenyl(vinyl)phosphine is readily oxidized to the pentavalent phosphine oxide.

Experimental Protocol:

-

Dissolution: The diphenyl(vinyl)phosphine from the previous step is dissolved in a suitable solvent like acetone or dichloromethane.

-

Oxidation: A 30% aqueous solution of hydrogen peroxide is added dropwise to the solution while stirring, typically at room temperature. An ice bath can be used to control the exotherm.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is fully consumed.

-

Workup: The excess hydrogen peroxide is decomposed by adding a small amount of sodium sulfite solution. The organic solvent is removed, and the product is extracted.

-

Purification: The crude DPVPO is purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield a colorless or pale yellow crystalline solid[1].

Diagram: Synthesis via Grignard Reaction and Oxidation

Caption: From synthesis to analysis: the DPVPO production workflow.

Safety Information

Diphenyl(vinyl)phosphine oxide and its precursors should be handled with appropriate care in a well-ventilated fume hood.

-

Toxicity: While detailed toxicological data is limited, DPVPO is a Michael acceptor and should be assumed to be toxic. Avoid inhalation, ingestion, and skin contact.[2]

-

Reactivity: Avoid contact with strong oxidizing or reducing agents.[1] The synthesis intermediates, particularly Grignard reagents and phosphines, are pyrophoric and/or air-sensitive and require handling under an inert atmosphere.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Conclusion

Diphenyl(vinyl)phosphine oxide is an accessible and highly useful reagent in modern organic chemistry. Its synthesis, most commonly achieved via a Grignard reaction followed by oxidation, is straightforward provided that appropriate techniques for handling air-sensitive compounds are employed. A multi-technique approach to characterization, leveraging ³¹P NMR, ¹H NMR, IR spectroscopy, and mass spectrometry, forms a robust and self-validating protocol to confirm the successful synthesis of this versatile compound. This guide provides the foundational knowledge for researchers to confidently synthesize and verify DPVPO for their specific research and development needs.

References

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. (2024, February 2). YouTube. Retrieved from [Link]

-

31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. (n.d.). RSC Publishing. Retrieved from [Link]

-

DIPHENYL(VINYL)PHOSPHINE OXIDE. (2024, April 10). ChemBK. Retrieved from [Link]

Sources

Physical and chemical properties of Diphenyl(vinyl)phosphine oxide

An In-Depth Technical Guide to Diphenyl(vinyl)phosphine Oxide: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of Diphenyl(vinyl)phosphine oxide (DPVPO), a versatile organophosphorus reagent. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causal relationships behind the compound's properties and reactivity. We will delve into its physicochemical characteristics, core reactivity principles, synthetic methodologies, and its emerging applications as a valuable building block in modern organic and medicinal chemistry.

Core Compound Profile

Diphenyl(vinyl)phosphine oxide is a crystalline solid at room temperature. The central phosphorus(V) atom is bonded to two phenyl rings, one vinyl group, and an oxygen atom, forming a tetrahedral geometry. This structure is fundamental to its chemical behavior.

| Property | Data | Source(s) |

| Chemical Name | Diphenyl(vinyl)phosphine oxide | [1][2] |

| Synonyms | Ethenyldiphenylphosphine Oxide | [1] |

| CAS Number | 2096-78-8 | [1] |

| Molecular Formula | C₁₄H₁₃OP | [3] |

| Molecular Weight | 228.23 g/mol | [3] |

| Appearance | Colorless or pale yellow crystal/powder | [1] |

Part 1: Physicochemical and Spectroscopic Properties

The physical properties of DPVPO are a direct consequence of its molecular structure. The two phenyl rings create a rigid, bulky framework, while the polar phosphine oxide group (P=O) allows for strong intermolecular interactions, resulting in a relatively high melting point for a molecule of its size.

Physical Properties

| Property | Value | Notes | Source(s) |

| Melting Point | 115-117.5 °C | Experimental | [1][3] |

| Boiling Point | 397.6 ± 15.0 °C | Predicted | [1] |

| Density | 1.11 ± 0.1 g/cm³ | Predicted | [1] |

| Solubility | Soluble in THF, CH₂Cl₂, toluene. Slightly soluble in alcohols, ethers. Insoluble in water. | Qualitative | [1] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.4-7.8 ppm) corresponding to the two phenyl groups. The vinyl group protons would appear as a distinct set of multiplets in the olefinic region (approx. 5.5-7.0 ppm), with characteristic splitting patterns due to both proton-proton (geminal, cis, trans) and proton-phosphorus couplings.

-

¹³C NMR: Aromatic carbons would resonate in the 128-133 ppm range, showing coupling to the phosphorus atom (J-P). The vinyl carbons would also exhibit P-C coupling, a key diagnostic feature.

-

³¹P NMR: As a phosphine oxide, DPVPO is expected to exhibit a single resonance in the approximate range of δ 20–35 ppm (relative to 85% H₃PO₄). This chemical shift is characteristic of pentavalent phosphorus in this chemical environment.

-

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a very strong absorption band around 1180-1200 cm⁻¹ , corresponding to the P=O stretching vibration. Other significant bands would include C=C stretching for the vinyl group (~1620 cm⁻¹) and C-H and C=C bands for the aromatic rings.

Part 2: Chemical Properties & Core Reactivity

The reactivity of DPVPO is dominated by the electronic influence of the diphenylphosphinoyl [P(O)Ph₂] group. This group is strongly electron-withdrawing and activates the vinyl moiety, making it an excellent Michael acceptor.

Causality of Reactivity: The P=O Activation

The phosphorus-oxygen double bond is highly polarized, with a partial positive charge on the phosphorus and a partial negative charge on the oxygen. This polarization, combined with the electronegativity of the oxygen atom, creates a powerful inductive and mesomeric electron-withdrawing effect. This effect is transmitted to the vinyl group, polarizing the C=C bond and rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.

Caption: Primary laboratory synthesis routes to DPVPO.

Protocol 1: Synthesis via Grignard Reaction

This protocol is based on the well-established reaction of diphenylphosphinic chloride with vinylmagnesium bromide. [4]It is chosen for its reliability and use of common laboratory reagents.

Objective: To synthesize Diphenyl(vinyl)phosphine oxide.

Materials:

-

Diphenylphosphinic chloride (Ph₂P(O)Cl)

-

Vinylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add diphenylphosphinic chloride to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Dissolve the solid in anhydrous THF.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Grignard Addition: Add the vinylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with dichloromethane.

-

Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to yield pure Diphenyl(vinyl)phosphine oxide as a white crystalline solid.

Protocol 2: Aza-Michael Addition of an Amine

This protocol demonstrates the primary reactivity of DPVPO and is adapted from a documented procedure. [5] Objective: To synthesize 2-(diethylamino)ethyldiphenylphosphine oxide.

Materials:

-

Diphenyl(vinyl)phosphine oxide (DPVPO)

-

N,N-Diethylethanediamine

-

Deionized Water

-

Ethyl acetate or Dichloromethane for extraction

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add Diphenyl(vinyl)phosphine oxide (1.63 g), N,N-diethylethanediamine (2.3 g), and water (25 mL). [5]2. Heating: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to 50 °C. [5]3. Reaction: Stir the reaction mixture at 50 °C for 18 hours. [5]4. Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 25 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The product can be further purified by flash column chromatography on silica gel if necessary.

Part 4: Applications in Research and Drug Development

DPVPO is more than a chemical curiosity; it is a potent building block for constructing complex molecular architectures. Its applications span from materials science, where it can be used to produce flame-resistant polymers, to the synthesis of sophisticated ligands for catalysis. [1]

Relevance in Medicinal Chemistry and Drug Discovery

The phosphine oxide moiety is increasingly recognized as a valuable functional group in drug design. It is chemically stable, highly polar, and acts as a strong hydrogen bond acceptor. [6]Incorporating a phosphine oxide group can significantly enhance aqueous solubility and improve metabolic stability, key parameters in optimizing drug candidates. [6] A specific, modern application of DPVPO is in the synthesis of complex scaffolds for drug discovery. For instance, a dual photoredox and hydrogen atom transfer (HAT) catalysis method has been developed for the α-C–H alkylation of unprotected primary amines with DPVPO. [7]This reaction provides direct access to γ-amino phosphine oxides. These intermediates are then converted into α-arylated, spirocyclic pyrrolidines, which are highly sought-after structures in medicinal chemistry due to their three-dimensional complexity and presence in numerous bioactive molecules. [7]This demonstrates DPVPO's role as a key starting material for generating novel chemical matter for drug screening libraries.

Part 5: Safety and Handling

As with any chemical reagent, proper handling of Diphenyl(vinyl)phosphine oxide is essential. While detailed toxicological data is limited, its chemical nature as a Michael acceptor suggests it should be handled with care.

-

General Hazards: May cause eye and skin irritation. [1]The toxicological properties are not fully known.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with strong oxidizing or reducing agents. [1]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

References

-

Kinsella, A., Bell-Tyrer, J., Stead, D., et al. (2025). Photoredox-HAT Catalysed α-C–H Alkylation of Primary Amines with Vinyl Phosphine Oxides: New Building Blocks for Spiropyrrolidine Synthesis. Tetrahedron, 185, 134806. Available at: [Link]

-

Vapourtec Ltd. (n.d.). Photoredox-HAT catalysed α-C-H alkylation of primary amines with vinyl phosphine oxides: New building blocks for spiropyrrolidine synthesis. Vapourtec Publications. Available at: [Link]

-

ResearchGate. (n.d.). Organophosphorus compounds. XIII. Synthesis of some 4-substituted 1,4-azaphosphorinane 4-oxides and related compounds. ResearchGate. Available at: [Link]

-

White Rose eTheses Online. (2022). Harnessing p-H2 hyperpolarisation and heteronuclear couplings in Earth's field NMR. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). ORGANIC CHEMISTRY. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Cascade Nucleophilic Attack/Addition Cyclization Reactions to Synthesize Oxazolidin-2-imines. ResearchGate. Available at: [Link]

-

European Patent Office. (2021). METHOD FOR PREPARING FORMAMIDE COMPOUND (EP 3260441 B1). Available at: [Link]

-

ChemBK. (2024). DIPHENYL(VINYL)PHOSPHINE OXIDE. Available at: [Link]

-

Berlin, K., & Butler, G. (n.d.). Notes- Poly(diphenylvinylphosphine Oxide). The Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Diphenyl(vinyl)phosphine oxide. PubChem Compound Database. Available at: [Link]

- Fresenius' Journal of Analytical Chemistry. (1991). Extraction of Am(III), U(VI), and Pu(IV)

- CoLab. (n.d.). Selective C−H Activation α to Primary Amines. Bridging... CoLab.

Sources

- 1. chembk.com [chembk.com]

- 2. Diphenyl(vinyl)phosphine oxide | C14H13OP | CID 420363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. data.epo.org [data.epo.org]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. vapourtec.com [vapourtec.com]

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to Diphenyl(vinyl)phosphine oxide (CAS 2096-78-8)

Diphenyl(vinyl)phosphine oxide (DVPO), identified by CAS number 2096-78-8, is a crystalline solid organophosphorus compound with the chemical formula C₁₄H₁₃OP.[1][2][3] While seemingly a simple molecule, its true value lies in the unique reactivity imparted by the phosphoryl group (P=O) in conjugation with a vinyl moiety. The strong electron-withdrawing nature of the phosphine oxide activates the carbon-carbon double bond, making DVPO a highly versatile and valuable reagent in organic synthesis.[4][5] This guide provides a comprehensive overview of its synthesis, properties, core reactivity, and applications, with a focus on its utility for researchers in synthetic chemistry and drug development. Historically, research into vinyl phosphine oxides began in the early 1960s to explore their polymerization reactivity.[5] Over time, the focus has shifted from polymerization to harnessing its rich and diverse reactivity as a versatile intermediate for constructing complex molecular architectures.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. DVPO is typically a white to pale yellow crystalline powder.[1][6] It exhibits good solubility in chlorinated solvents like dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF), as well as aromatic solvents such as toluene, but is insoluble in water.[1][7]

| Property | Value | Source(s) |

| CAS Number | 2096-78-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃OP | [2][3][8] |

| Molecular Weight | 228.23 g/mol | [2][3][8] |

| Appearance | White to pale yellow crystals or powder | [1][6] |

| Melting Point | 115-117.5 °C | [3][9] |

| Boiling Point | 397.6 °C at 760 mmHg | [3] |

| Density | 1.11 g/cm³ | [3] |

| Solubility | Soluble in THF, CH₂Cl₂, toluene; insoluble in H₂O | [1][7] |

Spectroscopic analysis is crucial for confirming the identity and purity of DVPO. Key spectral features include characteristic signals in ¹H, ¹³C, and ³¹P NMR spectroscopy, which are invaluable for monitoring reactions involving this reagent.[10][11]

Synthesis of Diphenyl(vinyl)phosphine oxide

Several reliable methods have been established for the synthesis of DVPO, allowing researchers to choose a route that best suits their available starting materials and laboratory capabilities.[7]

Key Synthetic Pathways

-

Oxidation of Diphenyl(vinyl)phosphine: This is a straightforward approach involving the oxidation of the commercially available corresponding phosphine.[7]

-

Reaction of a Grignard Reagent: The reaction of vinylmagnesium bromide with diphenylphosphinic chloride provides a direct route to DVPO.[7][12]

-

Dehydrohalogenation: Elimination of a hydrogen halide from a haloethyldiphenylphosphine oxide precursor is another effective method.[7]

-

Palladium-Catalyzed Coupling: Modern cross-coupling techniques allow for the formation of the C-P bond by reacting diphenylphosphine oxide with a vinyl halide, such as vinyl bromide, in the presence of a palladium catalyst.[7]

Detailed Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of DVPO from diphenylphosphinic chloride and vinylmagnesium bromide, a common and effective laboratory-scale method.[7]

Materials:

-

Diphenylphosphinic chloride

-

Vinylmagnesium bromide (typically 1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere techniques.

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Reagent Addition: Dissolve diphenylphosphinic chloride in anhydrous THF and add it to the flask.

-

Grignard Reaction: Cool the flask to 0 °C in an ice bath. Add the vinylmagnesium bromide solution dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure Diphenyl(vinyl)phosphine oxide.

Core Reactivity and Mechanistic Insights

The synthetic utility of DVPO stems from its predictable and versatile reactivity, primarily centered around the activated vinyl group.

Michael Addition Reactions

DVPO is an excellent Michael acceptor.[4] The electron-withdrawing phosphine oxide group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and other P-nucleophiles.[4][13] This reaction is a powerful tool for carbon-heteroatom and carbon-carbon bond formation.[14]

This reactivity is foundational for synthesizing β-functionalized ethyldiphenylphosphine oxides, which are valuable intermediates in their own right.[13] For example, the addition of secondary amines to DVPO is a common method for preparing 2-(N-dialkylamino)ethyldiphenylphosphine oxides.[4]

Cycloaddition Reactions

The activated double bond of DVPO can participate in various cycloaddition reactions, such as [4+2] Diels-Alder reactions.[15] This allows for the construction of complex cyclic and bicyclic phosphine oxide scaffolds, which can be further elaborated into valuable molecules like phosphorylated naphthyl and biaryl structures.[15]

Horner-Wittig and Baylis-Hillman Type Reactions

DVPO is classified as a Horner-Wittig reagent, which is useful for the preparation of allylic amines.[7] Furthermore, it can undergo Baylis-Hillman style reactions. When reacted with an aldehyde in the presence of a lithium amide base, it can form hydroxyphosphine oxides, which can then undergo Horner-Wittig elimination to produce allenes.[4]

Applications in Research and Drug Development

The unique reactivity of DVPO translates into a broad range of applications, from materials science to medicinal chemistry.

Precursor to Ligands and Catalysts

DVPO is a key starting material for the synthesis of more complex phosphine ligands.[1] The phosphine oxide can be reduced to the corresponding phosphine, which is a widely used ligand type in transition metal catalysis. Its ability to undergo Michael additions allows for the straightforward introduction of functional groups, which can be used to tune the steric and electronic properties of the final phosphine ligand.[4]

Role in Medicinal Chemistry

The phosphine oxide functional group has gained significant attention in drug development for its ability to act as a strong hydrogen bond acceptor and improve key pharmacokinetic properties.[16][17] Incorporating a phosphine oxide moiety can dramatically increase a molecule's polarity and aqueous solubility while decreasing lipophilicity.[16][18] This often leads to improved metabolic stability and an increased half-life in human liver microsomes.[16][17]

A prominent example is the anticancer drug Brigatinib , an anaplastic lymphoma kinase (ALK) inhibitor.[16] The inclusion of a dimethylphosphine oxide group was a critical design element that improved the drug's activity and selectivity, ultimately leading to its approval for treating non-small cell lung cancer.[16] While DVPO itself is not in the final structure, its chemistry is emblematic of the reactions used to build complex molecules containing the valuable phosphine oxide pharmacophore.

Other Applications

-

Polymer Additives: DVPO can be used as a stabilizer, antioxidant, and flame retardant for polymers.[1]

-

Sorbent Synthesis: It serves as a starting material for creating sorbents designed for the selective recovery of specific metal ions from solution.[3]

Safety and Handling

While having low acute toxicity, Diphenyl(vinyl)phosphine oxide should be handled with appropriate care in a laboratory setting.[1]

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[1][19] Avoid formation of dust and aerosols.[2][19]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[2][20]

-

Incompatibilities: Avoid contact with strong oxidizing or reducing agents.[1]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][20]

Researchers should always consult the latest Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.[1][2]

Conclusion

Diphenyl(vinyl)phosphine oxide is more than just a chemical intermediate; it is a versatile and enabling tool for modern organic synthesis. Its well-defined reactivity, particularly as a Michael acceptor and a precursor in Horner-Wittig type reactions, provides reliable pathways for constructing complex molecules. For researchers and drug development professionals, the phosphine oxide moiety offers a strategic advantage for optimizing the physicochemical properties of drug candidates. The continued exploration of DVPO and related vinyl phosphine oxides will undoubtedly lead to new synthetic methodologies and novel molecular entities with significant scientific and therapeutic potential.

References

-

ChemBK. (2024, April 10). DIPHENYL(VINYL)PHOSPHINE OXIDE. Available at: [Link]

-

ResearchGate. Diphenyl(vinyl)phosphine Oxide | Request PDF. Available at: [Link]

-

LookChem. (n.d.). Cas 2096-78-8, DIPHENYL(VINYL)PHOSPHINE OXIDE. Available at: [Link]

-

Rabinowitz, R., & Pellon, J. (1961). Notes- Poly(diphenylvinylphosphine Oxide). The Journal of Organic Chemistry, 26(11), 4623-4626. Available at: [Link]

-

PubChem - National Institutes of Health. Diphenyl(vinyl)phosphine oxide | C14H13OP | CID 420363. Available at: [Link]

-

Gelest, Inc. (2016, December 6). DIPHENYLPHOSPHINE - Safety Data Sheet. Available at: [Link]

-

Taylor & Francis Online. (2020). 2-Phenoxyethyldiphenylphosphine oxide as an equivalent of diphenylvinylphosphine oxide in nucleophilic additions. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10). Available at: [Link]

-

Molbase. (2025, May 20). diphenyl(vinyl)phosphine oxide - 2096-78-8. Available at: [Link]

-

Supporting Information. Stereoselective synthesis of vinylphosphonates and phosphine oxides via silver-catalyzed phosphorylation of styrenes. Available at: [Link]

-

Wikipedia. Diphenylphosphine oxide. Available at: [Link]

-

PubChem - National Institutes of Health. Phosphine oxide, diphenyl- | C12H10OP+ | CID 6327869. Available at: [Link]

- Janecki, T. (2000).

-

Semakin, A., et al. (2023). Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. RSC Advances, 13, 12345-12353. Available at: [Link]

-

Wikipedia. Vinyldiphenylphosphine. Available at: [Link]

-

Al-Zoubi, W., et al. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Molecules, 28(16), 6100. Available at: [Link]

-

Leach, E. G., et al. (2017). X-ray crystallographic, luminescence and NMR studies of phenacyldiphenylphosphine oxide with the Ln(iii) ions Sm, Eu, Gd, Tb and Dy. Dalton Transactions, 46(44), 15458-15469. Available at: [Link]

-

SpectraBase. Diphenylphosphine oxide - Optional[1H NMR] - Spectrum. Available at: [Link]

-

SpectraBase. Diphenylphosphine oxide - Optional[31P NMR] - Chemical Shifts. Available at: [Link]

-

Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081-7107. Available at: [Link]

-

PubChem - National Institutes of Health. Diphenylphosphine oxide | C12H11OP | CID 254003. Available at: [Link]

-

MDPI. (2023). Bulkfill Resin Composite Polymerization Efficiency by Monowave vs. Polywave Light Curing Units: A Systematic Review of In Vitro Studies. Polymers, 15(1), 1. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Cas 2096-78-8,DIPHENYL(VINYL)PHOSPHINE OXIDE | lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 2096-78-8・Diphenylvinylphosphine Oxide・358-33961・354-33963[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. DIPHENYL(VINYL)PHOSPHINE OXIDE | 2096-78-8 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. rsc.org [rsc.org]

- 11. X-ray crystallographic, luminescence and NMR studies of phenacyldiphenylphosphine oxide with the Ln(iii) ions Sm, Eu, Gd, Tb and Dy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vinyldiphenylphosphine - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 17. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - Enamine [enamine.net]

- 19. echemi.com [echemi.com]

- 20. DIPHENYLVINYLPHOSPHINE - Safety Data Sheet [chemicalbook.com]

Diphenyl(vinyl)phosphine oxide molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of Diphenyl(vinyl)phosphine Oxide

Abstract

Diphenyl(vinyl)phosphine oxide (DPVPO) is a tetracoordinate, pentavalent organophosphorus compound of significant interest in synthetic chemistry, materials science, and medicinal chemistry. Its unique electronic and structural features, arising from the interplay between the phosphoryl group, two phenyl rings, and a reactive vinyl moiety, make it a versatile building block and a subject of fundamental study. This guide provides a detailed examination of the molecular structure, bonding characteristics, spectroscopic signature, and synthesis of DPVPO. We delve into the theoretical underpinnings of its electronic structure, present practical experimental protocols, and discuss its relevance as a scaffold in modern drug discovery, where the phosphine oxide functional group is increasingly valued for its ability to modulate physicochemical properties.

Introduction: The Significance of the Diphenylphosphine Oxide Scaffold

The diphenylphosphine oxide moiety is a cornerstone in the design of functional molecules. Unlike its phosphine precursor, the phosphine oxide is air-stable, highly polar, and acts as a strong hydrogen bond acceptor. These properties are not merely incidental; they are pivotal to its function. In materials science, this polarity and thermal stability are exploited in the development of high-performance polymers and flame retardants.[1] In medicinal chemistry, the incorporation of a phosphine oxide group can dramatically enhance aqueous solubility and metabolic stability, critical parameters in drug design.[2] The landmark approval of the anticancer drug brigatinib, which features a dimethylphosphine oxide group, has catalyzed a resurgence of interest in this functional class, validating its utility in overcoming common drug development hurdles.[2][3]

Diphenyl(vinyl)phosphine oxide extends this utility by incorporating a synthetically versatile vinyl group. This olefinic handle allows for a multitude of subsequent chemical transformations—including Michael additions, polymerizations, and cycloadditions—positioning DPVPO as a key intermediate for constructing complex molecular architectures.[4] Understanding its fundamental structure and bonding is therefore essential for rationally designing new materials, catalysts, and therapeutic agents.

Molecular Structure and Geometry

The central phosphorus atom adopts a pseudo-tetrahedral geometry. It is covalently bonded to the oxygen atom, two phenyl carbons, and one vinyl carbon. The steric bulk of the two phenyl rings and the planar vinyl group dictates the conformational arrangement of the molecule.

Key Geometric Parameters

Based on experimental data from analogous phosphine oxides, the following structural parameters are expected.[5] The P=O bond is notably short, indicating significant double-bond character, a topic explored further in the bonding section.

Table 1: Expected Geometric Parameters for Diphenyl(vinyl)phosphine Oxide

| Parameter | Expected Value Range | Rationale & Commentary |

| Bond Lengths | ||

| P=O | 1.48 - 1.51 Å | Shorter than a P-O single bond (~1.6 Å), indicative of strong π-character. Data from TVPO shows a P-O length of ~1.49 Å.[5] |

| P-C (phenyl) | 1.79 - 1.82 Å | Typical length for a P-C(sp²) bond. |

| P-C (vinyl) | 1.78 - 1.81 Å | Similar to the P-C(phenyl) bond, reflecting the sp² hybridization of the vinyl carbon. |

| C=C (vinyl) | 1.31 - 1.34 Å | Standard double bond length, largely unperturbed by the phosphine oxide group. |

| Bond Angles | ||

| O=P-C | ~112 - 115° | These angles are typically larger than the C-P-C angles due to the steric and electronic influence of the phosphoryl oxygen. |

| C-P-C | ~104 - 108° | These angles are compressed relative to an ideal tetrahedron (109.5°) to accommodate the larger O=P-C angles. |

Structural Representation

The three-dimensional arrangement of DPVPO is crucial for its reactivity and intermolecular interactions. The following diagram illustrates its connectivity and tetrahedral nature.

Figure 2: Synthetic workflow for Diphenyl(vinyl)phosphine Oxide.

Detailed Experimental Protocol

This protocol is adapted from the well-established methods for synthesizing vinylphosphines and their subsequent oxides.

Causality and Trustworthiness: This two-step protocol is designed for robustness. The Grignard reaction (Step 1) is a classic and reliable method for P-C bond formation. Using an inert atmosphere is critical because the intermediate phosphine is highly susceptible to air oxidation. The subsequent oxidation (Step 2) with hydrogen peroxide is a clean and efficient transformation. Using acetone as a solvent ensures miscibility of the organic phosphine and the aqueous H₂O₂. The final recrystallization step is essential for removing any unreacted starting material or byproducts, ensuring high purity of the final product.

Materials:

-

Chlorodiphenylphosphine

-

Vinylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrogen peroxide (30% aqueous solution)

-

Acetone

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Dichloromethane (DCM)

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Step 1: Synthesis of Diphenylvinylphosphine

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with chlorodiphenylphosphine (1.0 eq) and dissolve in anhydrous THF under a positive pressure of nitrogen.

-

Cool the solution to 0 °C using an ice bath.

-

Add vinylmagnesium bromide (1.1 eq, 1.0 M in THF) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The reaction is complete when ³¹P NMR analysis of an aliquot (quenched with water) shows the disappearance of the starting material signal (

+82 ppm) and the appearance of the product signal (-13 ppm). -

Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude diphenylvinylphosphine as an oil or low-melting solid. This intermediate is used directly in the next step without further purification.

Step 2: Oxidation to Diphenyl(vinyl)phosphine Oxide

-

Dissolve the crude diphenylvinylphosphine from Step 1 in acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% hydrogen peroxide (1.5 eq) dropwise. The reaction is exothermic; maintain the temperature below 20 °C.

-

After addition, remove the ice bath and stir at room temperature for 1 hour.

-

Monitor the reaction by TLC or ³¹P NMR until the starting phosphine is fully consumed. The product signal will appear at ~+20 ppm.

-

Quench any excess peroxide by the slow addition of saturated aqueous sodium sulfite solution until a test with starch-iodide paper is negative.

-

Remove the acetone under reduced pressure.

-

Extract the remaining aqueous residue with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield a white solid.

-

Purify the crude product by recrystallization from a DCM/hexanes solvent system to afford pure diphenyl(vinyl)phosphine oxide.

Applications in Research and Drug Development

The true value of DPVPO lies in its role as a versatile synthetic platform.

-

Michael Acceptor: As discussed, the β-carbon of the vinyl group is electrophilic, readily undergoing conjugate addition with a wide range of nucleophiles (amines, thiols, carbanions). This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex phosphine oxide-containing molecules from simple precursors. [4]* Polymer Science: DPVPO can be polymerized or co-polymerized through its vinyl group to create polymers with the diphenylphosphine oxide moiety embedded in the side chains. These materials exhibit enhanced thermal stability and inherent flame retardancy.

-

Ligand Synthesis: While the oxide itself is not a ligand for catalysis, it can be readily reduced (e.g., with silanes) back to the trivalent diphenylvinylphosphine. This allows DPVPO to serve as a stable, crystalline, and easily handled precursor to the air-sensitive phosphine ligand.

For drug development professionals, DPVPO is a key building block for introducing the pharmacologically beneficial diphenylphosphine oxide (DPPO) group. The vinyl handle allows for the covalent attachment of the DPPO core to a lead scaffold, providing a reliable method to fine-tune properties such as:

-

Solubility: The high polarity of the P=O bond can disrupt crystal packing and engage in hydrogen bonding with water, often leading to a dramatic increase in aqueous solubility. [2]* Metabolic Stability: The DPPO group is generally resistant to metabolic degradation, protecting adjacent sites and potentially increasing the half-life of a drug molecule. [2]* Target Engagement: The phosphoryl oxygen is a potent hydrogen bond acceptor and can form crucial interactions with biological targets, such as enzyme active sites, potentially enhancing binding affinity and selectivity.

Conclusion

Diphenyl(vinyl)phosphine oxide is a molecule of significant academic and industrial importance. Its structure is defined by a tetrahedral phosphorus center featuring a highly polar, partial double P=O bond and three carbon substituents. The electronic structure is characterized by competitive π-interactions between the phosphoryl group and the phenyl and vinyl substituents, which governs its reactivity. As a synthetic intermediate, its value is immense, providing a stable platform for introducing the diphenylphosphine oxide moiety into a vast array of molecules. For researchers in drug discovery, DPVPO represents a validated and powerful tool for lead optimization, offering a proven strategy to enhance the physicochemical and pharmacokinetic profiles of next-generation therapeutics.

References

-

Request PDF: Diphenyl(vinyl)phosphine Oxide. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

- Cooper, R. S. (1962). Vinyl diphenylphosphine oxide and method of producing same (U.S. Patent No. 3,035,096). U.S.

-

Berlin, K., & Butler, G. (1961). Notes- Poly(diphenylvinylphosphine Oxide). The Journal of Organic Chemistry, 26(7), 2537–2538. [Link]

-

Postle, S. R., & Whitham, G. H. (1977). The chemistry of vinylphosphine chalcogenides. Part 2. Some nucleophilic and electrophilic additions. Journal of the Chemical Society, Perkin Transactions 1, 2084-2088. [Link]

-

Gonsalves, A. M. A. R., et al. (2023). Three derivatives of phenacyldiphenylphosphine oxide: Influence of aromatic and alkyl substituents on the luminescence sensitization. Dalton Transactions. [Link]

-

Rabinowitz, R., & Pellon, J. (1961). Phosphorus-containing monomers. I. Synthesis of Vinyl Phosphines, Oxides, Sulfides, and Phosphonium Compounds. The Journal of Organic Chemistry, 26(11), 4623–4626. [Link]

-

diphenyl(vinyl)phosphine oxide - 2096-78-8, C14H13OP, density, melting point, boiling point, structural formula, synthesis. (2025). LookChem. [Link]

-

Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. (2023). MDPI. [Link]

-

Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. (2020). Semantic Scholar. [Link]

-

PubChem. (n.d.). Diphenyl(vinyl)phosphine oxide. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Request PDF: Phosphine Oxides from a Medicinal Chemist's Perspective. (n.d.). ResearchGate. [Link]

-

Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. (2025). ChemRxiv. [Link]

-

Wikipedia. (2023). Vinyldiphenylphosphine. [Link]

-

SpectraBase. (n.d.). Diphenylphosphine oxide. [Link]

-

ResearchGate. (n.d.). (a) FT-IR spectrum of (2,4,6-trimethylbenzoyl)diphenylphosphine oxide... [Link]

-

MDPI. (2021). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. [Link]

-

Al-Humaid, A. M., et al. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. MDPI. [Link]

-

PubChem. (n.d.). Phosphine oxide, diphenyl-. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). Diphenyl(phenylmethyl)phosphine oxide. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Structural studies, DFT computational analysis and inhibitory potential... [Link]

Sources

An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectroscopy of Diphenyl(vinyl)phosphine Oxide

Introduction

Diphenyl(vinyl)phosphine oxide (DPVPO) is an organophosphorus compound of significant interest in synthetic chemistry, serving as a versatile building block and ligand in catalysis.[1] Its chemical structure, featuring a phosphorus(V) center bonded to two phenyl rings and a vinyl group, gives rise to a rich and informative Nuclear Magnetic Resonance (NMR) signature. Understanding the ¹H and ³¹P NMR spectra of DPVPO is paramount for confirming its identity, assessing its purity, and studying its reactivity.

This technical guide provides a detailed analysis of the ¹H and ³¹P NMR spectroscopic data for DPVPO. As a complete, assigned experimental dataset for this specific molecule is not consistently available in peer-reviewed literature, this guide synthesizes data from closely related structural analogs and first principles of NMR spectroscopy to present a robust, predictive model of the expected spectrum. This approach offers researchers a reliable framework for the interpretation of experimental data. The discussion emphasizes the causal relationships between molecular structure and spectral parameters, grounded in established principles of organophosphorus NMR.[2][3]

Molecular Structure and Spectroscopic Assignment

The unique structural features of DPVPO—the stereochemically distinct protons of the vinyl group and the aromatic protons of the phenyl rings—are all influenced by the central phosphorus atom. The following diagram illustrates the standard IUPAC numbering and the proton labeling (Hₐ, Hₑ, Hₑ') used for spectral assignment in this guide.

Caption: Molecular structure of Diphenyl(vinyl)phosphine oxide with proton labels.

¹H NMR Spectroscopic Data Analysis

The ¹H NMR spectrum of DPVPO is characterized by two main regions: the downfield aromatic region corresponding to the ten phenyl protons and the olefinic region corresponding to the three vinyl protons. Both regions exhibit complex splitting patterns due to proton-proton (H-H) and proton-phosphorus (H-P) spin-spin coupling.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for DPVPO in a standard solvent like CDCl₃, based on analysis of structural analogs such as trivinylphosphine oxide and various aryldiphenylphosphine oxides.[4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| Phenyl-H (ortho, meta, para) | 7.45 – 7.85 | m | - |

| Hₐ (P-CH =CH₂) | 6.5 – 6.8 | ddd | ³JHₐHₑ' (cis) ≈ 12-14 Hz³JHₐHₑ (trans) ≈ 18-20 Hz²JPHₐ ≈ 20-25 Hz |

| Hₑ (P-CH=CH ₂, trans) | 6.2 – 6.4 | ddd | ³JHₐHₑ (trans) ≈ 18-20 Hz²JHₑHₑ' (gem) ≈ 1-2 Hz³JPHₑ ≈ 40-45 Hz |

| Hₑ' (P-CH=CH ₂, cis) | 6.0 – 6.2 | ddd | ³JHₐHₑ' (cis) ≈ 12-14 Hz²JHₑHₑ' (gem) ≈ 1-2 Hz³JPHₑ' ≈ 18-22 Hz |

Expertise & Causality: Interpreting the ¹H NMR Spectrum

-

Phenyl Protons (7.45 – 7.85 ppm): The ten protons of the two phenyl rings appear as a complex, overlapping multiplet in the aromatic region. Their downfield shift is expected due to the aromatic ring current. The electron-withdrawing nature of the phosphoryl group (P=O) deshields the ortho protons more than the meta and para protons, contributing to the complexity of the multiplet. Furthermore, these protons exhibit small couplings to the phosphorus nucleus (³JPCCH and ⁴JPCCCH), which further broadens the signals.[5]

-

Vinyl Protons (6.0 – 6.8 ppm): This is the most diagnostic region of the spectrum. The three vinyl protons (Hₐ, Hₑ, Hₑ') form a complex spin system, often referred to as an AMX system, which is further split by the ³¹P nucleus.

-

Chemical Shift Rationale: The vinyl protons are significantly deshielded and appear downfield relative to those in simple alkenes (typically 5-6 ppm). This is a direct consequence of the electron-withdrawing and anisotropic effects of the adjacent diphenylphosphoryl group.

-

H-H Coupling: The magnitude of the proton-proton coupling constants is stereochemically dependent. The trans-coupling constant (³JHₐHₑ) is expected to be the largest (≈18-20 Hz), followed by the cis-coupling (³JHₐHₑ', ≈12-14 Hz), and finally the geminal coupling (²JHₑHₑ'), which is typically very small (≈1-2 Hz).

-

P-H Coupling: The coupling between the phosphorus nucleus and the vinyl protons is transmitted through the chemical bonds. The magnitude is highly dependent on the number of bonds and the dihedral angle. The three-bond coupling to the trans proton (³JPHₑ) is typically the largest, often in the range of 40-45 Hz. The two-bond coupling (²JPHₐ) and the three-bond cis coupling (³JPHₑ') are smaller but significant.

-

Each vinyl proton signal thus appears as a doublet of doublet of doublets (ddd) , reflecting its coupling to the other two vinyl protons and the ³¹P nucleus.

³¹P NMR Spectroscopic Data Analysis

³¹P NMR is an exceptionally powerful tool for characterizing organophosphorus compounds, as the ³¹P nucleus has a spin of ½ and is 100% naturally abundant.

Predicted ³¹P NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Referencing |

| ³¹P | +25 to +30 | Singlet | External 85% H₃PO₄ at 0.0 ppm |

Expertise & Causality: Interpreting the ³¹P NMR Spectrum

-

Chemical Shift Rationale: The chemical shift of a phosphorus nucleus is highly sensitive to its oxidation state, coordination number, and the electronic nature of its substituents. For a tetracoordinate phosphine oxide like DPVPO, the chemical shift is expected in the positive (downfield) region of the spectrum.[2] Based on data for structurally similar aryldiphenylphosphine oxides, which typically resonate between +28 and +33 ppm, a shift in the range of +25 to +30 ppm is predicted for DPVPO in CDCl₃.[5] The slight upfield shift relative to triphenylphosphine oxide (approx. +29 ppm) can be attributed to the different electronic properties of the vinyl group compared to a phenyl group.

-

Multiplicity: In a standard proton-decoupled (³¹P{¹H}) experiment, the signal for DPVPO will appear as a sharp singlet . This is because all couplings to the nearby ¹H nuclei are removed by broadband irradiation, simplifying the spectrum and enhancing the signal-to-noise ratio.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires careful sample preparation and parameter selection. The following protocol is a self-validating system for the characterization of DPVPO.

Workflow Diagram

Caption: Workflow for NMR analysis of Diphenyl(vinyl)phosphine oxide.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 15-20 mg of purified DPVPO. Causality: This mass ensures adequate concentration for a good signal-to-noise ratio in a reasonable number of scans without causing solubility or line-broadening issues.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is a standard, relatively non-polar solvent for organophosphorus compounds. TMS provides the internal reference for the ¹H spectrum.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

-

Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks for the solvent and TMS signals. Causality: A homogeneous field is critical for high resolution, allowing for the accurate measurement of chemical shifts and coupling constants.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set to cover a range from -1 to 10 ppm.

-

Acquisition Time (at): Set to 2-4 seconds. Causality: This ensures sufficient data points are collected to resolve fine splitting patterns.

-

Relaxation Delay (d1): Set to 2-5 seconds. Causality: This allows the nuclear spins to return to thermal equilibrium between pulses, ensuring accurate signal integration.

-

Number of Scans (ns): Typically 8 to 16 scans are sufficient.

-

-

³¹P NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence with broadband proton decoupling (e.g., zgpg30).

-

Spectral Width: Set to cover a wide range, e.g., from +100 to -50 ppm, to ensure the signal is captured.

-

Transmitter Frequency Offset (o1p): Center the frequency on the expected phosphine oxide region (approx. +30 ppm).

-

Relaxation Delay (d1): Use a longer delay of 5-10 seconds. Causality: Phosphorus nuclei can have long relaxation times (T₁), and a sufficient delay is crucial for quantitative accuracy, although less critical for simple identification.

-

Number of Scans (ns): Typically 64 to 128 scans are required due to the lower sensitivity of ³¹P compared to ¹H.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections for both spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ³¹P spectrum by referencing it to an external 85% H₃PO₄ standard at 0.00 ppm.

-

References

-

Gong, H., et al. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. MDPI. Available at: [Link]

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules. Available at: [Link]

-

Wikipedia contributors. (2023). Kabachnik–Fields reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Lee, S., et al. (2015). Electronic Supplementary Information for NaH-Mediated C–P Bond Cleavage. The Royal Society of Chemistry. Available at: [Link]

-

Lastawiecka, E., et al. (2018). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Dalton Transactions. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy :: 31P NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

-

Organic Chemistry Portal. Kabachnik-Fields Reaction. Available at: [Link]

-

Keglevich, G., et al. (2012). Microwave-assisted synthesis of α-aminophosphonate-chromone hybrids using Kabachnik-Fields Reaction. Semantic Scholar. Available at: [Link]

-

Kaupp, M., & Bühl, M. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics. Available at: [Link]

-

Monkowius, U., et al. (2005). 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands and their gold(I) complexes. ResearchGate. Available at: [Link]

-

SpectraBase. Diphenylphosphine oxide - Optional[1H NMR] - Spectrum. Available at: [Link]

-

SpectraBase. Diphenylphosphine oxide - Optional[31P NMR] - Chemical Shifts. Available at: [Link]

-

PubChem. Diphenyl(vinyl)phosphine oxide. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory [mdpi.com]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Diphenyl(vinyl)phosphine Oxide

This guide provides a comprehensive overview of the methodologies and scientific rationale involved in the single-crystal X-ray diffraction analysis of Diphenyl(vinyl)phosphine Oxide (DPVPO). It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the structural characterization of organophosphorus compounds. This document delves into the causal relationships behind experimental choices, from material synthesis to final structural elucidation, ensuring a robust and self-validating scientific narrative.

Introduction: The Significance of Structural Elucidation

Diphenyl(vinyl)phosphine oxide is a versatile organophosphorus compound with significant applications as a synthetic intermediate, a ligand in catalysis, and a functional monomer in polymer chemistry.[1][2] The vinyl group provides a reactive site for polymerization and addition reactions, while the diphenylphosphine oxide moiety imparts unique electronic and steric properties, as well as the potential for strong intermolecular interactions.[3]

Understanding the precise three-dimensional arrangement of atoms within a crystal of DPVPO is paramount. The crystal structure dictates the material's bulk properties, such as its melting point, solubility, and stability, and governs how molecules interact with each other in the solid state.[4] For pharmaceutical applications, polymorphism—the ability to exist in multiple crystal forms—can dramatically affect a drug's bioavailability and efficacy.[4] Therefore, a definitive crystal structure analysis provides the foundational knowledge for rational material design, reaction mechanism studies, and quality control. This guide outlines the complete workflow for achieving this, grounded in established principles of crystallography and chemical synthesis.

Experimental Methodology: From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of Diphenyl(vinyl)phosphine Oxide

A reliable method for synthesizing DPVPO is the oxidation of the commercially available Diphenyl(vinyl)phosphine. This approach is often preferred due to its high yield and straightforward procedure.[5]

Protocol: Oxidation of Diphenyl(vinyl)phosphine

-

Dissolution: Dissolve Diphenyl(vinyl)phosphine (1 equivalent) in a suitable organic solvent, such as acetone or dichloromethane, in a round-bottom flask equipped with a magnetic stir bar. The choice of solvent is critical; it must fully dissolve the starting material without reacting with it or the oxidizing agent.

-

Oxidation: Cool the solution to 0 °C in an ice bath. Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (1.1 equivalents) dropwise over 15-20 minutes. The exothermic nature of the oxidation requires slow addition and cooling to prevent side reactions and ensure controlled conversion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy, observing the shift from the phosphine signal to the characteristic phosphine oxide signal.

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining peroxide. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure DPVPO.

Growing Diffraction-Quality Single Crystals

The success of X-ray diffraction analysis is entirely dependent on the quality of the single crystal. The goal is to encourage slow, ordered growth of a single lattice, free from defects. Slow evaporation is a robust and widely used technique.

Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Choose a solvent system in which DPVPO is moderately soluble. A common strategy is to use a binary solvent system, such as ethyl acetate/hexane. DPVPO should be soluble in the more polar solvent (ethyl acetate) and poorly soluble in the less polar "anti-solvent" (hexane).

-

Preparation of Saturated Solution: In a clean vial, dissolve the purified DPVPO in a minimal amount of the more polar solvent (e.g., ethyl acetate) at room temperature to create a near-saturated solution.

-

Inducing Crystallization: Add the anti-solvent (e.g., hexane) dropwise until the solution becomes faintly turbid, indicating the onset of precipitation. Add a few more drops of the primary solvent to redissolve the precipitate, resulting in a perfectly saturated solution.

-

Slow Growth: Cover the vial with a cap or parafilm, and pierce it with a needle a few times. This allows the solvent to evaporate very slowly over several days to weeks in an undisturbed, vibration-free environment. As the solvent evaporates, the solution becomes supersaturated, promoting the slow formation of large, well-ordered crystals. Colorless, block-shaped crystals are typically formed.[1]

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its internal structure.

Experimental Workflow

The process follows a logical sequence from data collection to structure validation. This workflow ensures the integrity and accuracy of the final crystallographic model.

Caption: Workflow for Crystal Structure Analysis of DPVPO.

Step-by-Step Data Collection and Refinement Protocol

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, ensuring it has sharp edges and no visible cracks. It is mounted on a cryoloop with a cryoprotectant oil and flash-cooled in a stream of liquid nitrogen (100 K). This cooling minimizes thermal motion of the atoms, leading to higher resolution data.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6] A series of diffraction images are collected as the crystal is rotated through various angles.

-

Data Processing: The raw diffraction spots on the images are indexed to determine the unit cell parameters and Bravais lattice. The intensities of all spots are then integrated and scaled.[7]

-

Structure Solution: The space group is determined from the systematic absences in the diffraction data. The initial atomic positions are then determined using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data to generate an initial electron density map.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed by metrics such as the R-factor (R1) and weighted R-factor (wR2).

Results and Discussion: The Structure of Diphenyl(vinyl)phosphine Oxide

Crystallographic Data Summary

The expected crystallographic data for DPVPO would be summarized in a standard format as shown below. The values are hypothetical placeholders pending experimental determination.

| Parameter | Value (Illustrative) |

| Chemical Formula | C₁₄H₁₃OP |

| Formula Weight | 228.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.5 |

| c (Å) | 14.0 |

| β (°) | 95.0 |

| Volume (ų) | 1244 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.22 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.110 |

| Goodness-of-fit (S) | 1.05 |

Molecular Structure

The core of the DPVPO molecule is a tetrahedral phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl rings and one vinyl group.

Caption: Simplified Molecular Structure of DPVPO.

Key anticipated features include:

-

P=O Bond: This bond is expected to be short and highly polarized, making the oxygen atom a strong hydrogen bond acceptor. This is a defining characteristic of phosphine oxides.[10]

-

Conformation: The two phenyl rings and the vinyl group will be arranged in a propeller-like fashion around the P-C bonds. The exact torsion angles will be determined by steric hindrance and crystal packing forces.

-

Vinyl Group: The C=C double bond will be essentially planar. Its orientation relative to the phosphoryl group (P=O) is of interest for understanding its reactivity in solid-state polymerization.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is likely dominated by weak intermolecular interactions, particularly C-H···O hydrogen bonds.[8] The polarized P=O group is a potent hydrogen bond acceptor, and it will likely interact with hydrogen atoms from the phenyl and vinyl groups of neighboring molecules. These interactions create a robust three-dimensional network that stabilizes the crystal lattice. Additionally, π-π stacking interactions between the aromatic phenyl rings of adjacent molecules may further contribute to the overall packing efficiency.[4] The interplay between these forces dictates the final crystal form.

Conclusion

The crystal structure analysis of Diphenyl(vinyl)phosphine oxide provides indispensable information for understanding its chemical behavior and physical properties. The systematic approach detailed in this guide—encompassing rational synthesis, meticulous crystal growth, and rigorous X-ray diffraction analysis—represents a gold-standard protocol for the structural elucidation of organophosphorus compounds. The resulting structural model, detailing precise bond lengths, angles, and intermolecular interactions, serves as a critical foundation for advanced material design, catalyst development, and pharmaceutical formulation.

References

-

Dubovoy, V., & Proppe, J. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(9), 776. [Link]

-

Kozuch, S., & Martin, J. M. (2011). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules, 16(11), 9247-9266. [Link]

-

Glidewell, C., & Ferguson, G. (1998). Tris(2-pyridyl)phosphine oxide: how C—H⋯O and C—H⋯N interactions can affect crystal packing efficiency. Acta Crystallographica Section C: Crystal Structure Communications, 54(12), 1983-1985. [Link]

-

Elias, M., et al. (2012). Crystallization and preliminary X-ray diffraction analysis of the organophosphorus hydrolase OPHC2 from Pseudomonas pseudoalcaligenes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 3), 345–348. [Link]

-

ResearchGate. (n.d.). Diphenyl(vinyl)phosphine Oxide | Request PDF. Retrieved from [Link]

-

ChemBK. (2024). DIPHENYL(VINYL)PHOSPHINE OXIDE. Retrieved from [Link]

-

Griffin, G. W., & Kundu, N. G. (1969). Phosphine Oxides. V. Intra- and Intermolecular Association. Journal of the American Chemical Society, 91(14), 3782–3785. [Link]

-

Elias, M., et al. (2012). Crystallization and preliminary X-ray diffraction analysis of the organophosphorus hydrolase OPHC2 from Pseudomonas pseudoalcaligenes. ResearchGate. [Link]

-

Berlin, K. D., & Butler, G. B. (1961). Notes- Poly(diphenylvinylphosphine Oxide). The Journal of Organic Chemistry, 26(7), 2537–2538. [Link]

-

National Center for Biotechnology Information. (n.d.). Diphenylphosphine oxide. PubChem Compound Database. Retrieved from [Link]

-

Sharipova, A. A., et al. (2023). Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study. Molecules, 28(25), 8201. [Link]

-

LookChem. (n.d.). Cas 2096-78-8, DIPHENYL(VINYL)PHOSPHINE OXIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phosphine oxide, diphenyl-. PubChem Compound Database. Retrieved from [Link]

-

Karwacki, L., et al. (2018). Crystal Surface Reactivity of Esterase@Zeolitic Imidazolate Framework Biocomposites. Journal of the American Chemical Society, 140(1), 168-172. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diphenyl(vinyl)phosphine oxide. PubChem Compound Database. Retrieved from [Link]

-

Al-Harrasi, A., et al. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Polymers, 15(16), 3418. [Link]

-

Pospisil, M., et al. (2003). Degradation of organophosphorus compounds by X-ray irradiation. Radiation Physics and Chemistry, 67(3-4), 523-526. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Cas 2096-78-8,DIPHENYL(VINYL)PHOSPHINE OXIDE | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. DIPHENYL(VINYL)PHOSPHINE OXIDE | 2096-78-8 [chemicalbook.com]

- 6. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]

- 7. Crystallization and preliminary X-ray diffraction analysis of the organophosphorus hydrolase OPHC2 from Pseudomonas pseudoalcaligenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Diphenyl(vinyl)phosphine Oxide: A Technical Guide to its Discovery and Historical Preparation

This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of diphenyl(vinyl)phosphine oxide (DPVPO), a versatile organophosphorus compound. Geared towards researchers, scientists, and professionals in drug development, this document delves into the foundational synthetic methodologies, the rationale behind experimental choices, and the evolution of its preparation.

Introduction: The Emergence of a Versatile Reagent